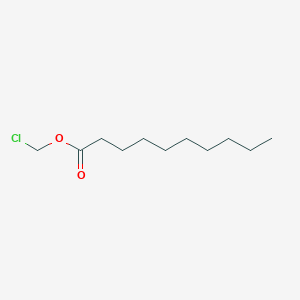

Chloromethyl decanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyl decanoate can be synthesized through the esterification of decanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group in chloromethyl decanoate undergoes nucleophilic substitution via an S_N2 mechanism, where nucleophiles (e.g., amines, alcohols, thiols) attack the electrophilic carbon adjacent to chlorine.

Key Reagents and Conditions :

-

Nucleophiles : Sodium azide (NaN₃), potassium thiocyanate (KSCN), or alcohols (e.g., methanol).

-

Solvents : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Catalysts : Lewis acids like zinc chloride (ZnCl₂) or zinc iodide (ZnI₂) .

Reaction Outcomes :

-

Substitution of CH₂Cl with nucleophiles yields substituted esters or amides. For example:

The reaction proceeds with high regioselectivity due to the S_N2 pathway.

Oxidation Reactions

The ester group in this compound undergoes oxidation to form carboxylic acids or ketones.

Reagents :

-

Potassium permanganate (KMnO₄) in acidic or basic conditions.

-

Chromium trioxide (CrO₃) in dichloromethane.

Reaction Outcomes :

-

Oxidation of the ester group produces decanoic acid derivatives:

Oxidative cleavage of the ester backbone is observed under strong acidic conditions.

Reduction Reactions

The ester group can be reduced to alcohols using hydride reagents.

Reagents :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or THF.

Reaction Outcomes :

-

Reduction yields primary or secondary alcohols:

The chloromethyl group remains intact during ester reduction.

Elimination Reactions

Dehydrohalogenation of the chloromethyl group leads to the formation of alkenes.

Reagents :

-

Strong bases (e.g., KOtBu, NaOEt) in polar aprotic solvents.

Reaction Outcomes :

-

Elimination produces α,β-unsaturated esters:

The reaction follows an E2 mechanism with anti-periplanar geometry.

Reaction Mechanism Comparison

| Reaction Type | Mechanism | Key Reagents | Major Products |

|---|---|---|---|

| Substitution | S_N2 | NaN₃, ZnCl₂, CH₂Cl₂ | Substituted esters |

| Oxidation | Electrophilic | KMnO₄, CrO₃, H⁺ | Carboxylic acids |

| Reduction | Nucleophilic | LiAlH₄, NaBH₄, THF | Alcohols |

| Elimination | E2 | KOtBu, NaOEt, DMF | α,β-Unsaturated esters |

Blanc Chloromethylation

This compound can be synthesized via the Blanc reaction, which involves formaldehyde (HCHO) and hydrogen chloride (HCl) under Lewis acid catalysis (e.g., ZnCl₂) .

Reaction Conditions :

-

Temperature: 5–10°C

-

Solvent: Dichloromethane or chloroform

-

Catalyst: ZnCl₂ (1–2 mol%)

Reaction Pathway :

-

Protonation of formaldehyde carbonyl group.

-

Electrophilic attack by aromatic rings (for substituted arenes).

-

Rearomatization to form chloromethyl derivatives.

This method is widely used in industrial settings for large-scale synthesis of chlorinated esters .

Thermodynamic Data

| Property | Value |

|---|---|

| Molecular weight | 220.736 g/mol |

| Melting point | 183 K |

| Vapor pressure (298 K) | 0.12 kPa |

This comprehensive analysis highlights this compound’s versatility in organic synthesis, with applications spanning pharmaceutical intermediates, polymer materials, and agrochemicals. Its reactivity is governed by the interplay of its ester and chloromethyl functional groups, enabling precise control over reaction pathways.

Aplicaciones Científicas De Investigación

Chloromethyl decanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: Utilized in the production of specialty chemicals and polymers.

Mecanismo De Acción

The mechanism of action of chloromethyl decanoate involves its interaction with cellular components. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions. Additionally, the compound’s ability to form liposomes allows it to encapsulate and deliver hydrophobic molecules, enhancing their therapeutic efficacy.

Comparación Con Compuestos Similares

Chloromethyl acetate: Used in organic synthesis and as a reagent in the preparation of other chemicals.

Chloromethyl benzoate: Employed in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.

Uniqueness: Chloromethyl decanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the formation of liposomes and other applications where hydrophobic interactions are important.

Actividad Biológica

Chloromethyl decanoate (CMD), with the molecular formula C₁₁H₂₁ClO₂, is a fatty acid ester characterized by its chloromethyl group. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly its interactions with cellular membranes and potential applications in drug delivery systems.

Target Enzymes and Pathways

CMD primarily targets cap-dependent endonucleases , which play a crucial role in mRNA translation pathways. By inhibiting these enzymes, CMD effectively reduces cell proliferation, making it a candidate for cancer therapy . The inhibition of endonucleases leads to decreased synthesis of proteins essential for cell growth and division.

Biochemical Properties

CMD exhibits lipophilic properties, allowing it to integrate into lipid bilayers of cell membranes. This interaction can influence membrane fluidity and permeability , thereby affecting various cellular processes such as signaling and transport. The compound’s ability to alter membrane dynamics suggests potential implications in the study of membrane biochemistry.

Cellular Effects

Research indicates that CMD can inhibit the proliferation of various cancer cell lines, suggesting its potential utility in oncology. The compound's effects on cellular metabolism include alterations in gene expression and signaling pathways, which are critical for maintaining normal cellular functions .

Dosage and Toxicity

The biological activity of CMD is dose-dependent. Lower doses may exhibit minimal toxicity while effectively inhibiting cell proliferation, whereas higher concentrations could lead to cytotoxic effects. Studies conducted on animal models have shown that the compound's inhibitory effects can persist over extended periods, highlighting its long-term impact on cellular functions.

Applications in Research and Medicine

CMD has several applications across various fields:

- Chemistry : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology : Employed in studying enzyme mechanisms and metabolic pathways.

- Medicine : Investigated for potential use in drug delivery systems due to its ability to form liposomes that enhance the solubility and bioavailability of hydrophobic drugs.

Case Studies

-

Cancer Cell Proliferation Inhibition

A study demonstrated that CMD effectively inhibited the growth of breast cancer cells by targeting cap-dependent endonucleases, leading to reduced protein synthesis necessary for tumor growth. -

Membrane Interaction Studies

Research focusing on CMD's interaction with lipid bilayers revealed significant changes in membrane permeability, which could be leveraged to enhance drug delivery across biological barriers.

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₁ClO₂ |

| Primary Target | Cap-dependent endonucleases |

| Biological Activity | Inhibits cell proliferation; alters membrane dynamics |

| Applications | Drug delivery systems; organic synthesis; enzyme mechanism studies |

| Dosage Effects | Dose-dependent activity; minimal toxicity at low doses |

Propiedades

IUPAC Name |

chloromethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJBSZQOZOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341362 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67317-62-8 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.